cystodytin I
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Overview
Description
Cystodytin I is an alkaloid ester obtained by formal condensation of the hydroxy group of cystodytin E with the carboxy group of elaidic acid. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an enamide, an enone, an organic heterotetracyclic compound and a secondary carboxamide. It derives from a tiglic acid, an elaidic acid and a cystodytin E.
Scientific Research Applications
Synthesis and Structural Analysis
Total Synthesis of Marine Alkaloids Cystodytins A-K
A study by Jiang, Chen, & Wang (2022) achieved the total synthesis of marine alkaloids cystodytins A-K. This synthesis highlights the construction of a tetracyclic pyridoacridinone ring, crucial for understanding the structure of cystodytin I. The study provided insights into the absolute configuration of cystodytins D-I and revised the stereochemistry of cystodytins H and I.
Isolation and Structural Elucidation from Marine Sources
In research conducted by Diop et al. (2022), cystodytin L, a variant of this compound, was isolated from the tunicate Cystodytes sp. The study focused on the structural determination using spectroscopic methods, contributing to the broader understanding of this compound's structure and variants.
Bioactive Properties and Potential Therapeutic Applications
Antitumor and Antibiotic Properties
A study by Appleton et al. (2002) on the New Zealand ascidian Lissoclinum notti led to the isolation of cystodytin K, closely related to this compound. This research highlighted the antitumor and antibiotic properties of these alkaloids, indicating potential therapeutic applications of this compound in cancer treatment.
DNA Binding and Antitumor Evaluation
Fong & Copp (2013) synthesized analogues of this compound and evaluated their DNA binding affinity and antiproliferative activity against tumor cells. This study suggests that this compound and its analogues have potential as antitumor agents, specifically targeting DNA in cancer cells.
Inhibition of Topoisomerase II Activity
The research by McDonald et al. (1994) showed that cystodytin J, related to this compound, inhibits topoisomerase II activity. This inhibition is linked to their cytotoxic effects on tumor cells, highlighting a potential mechanism by which this compound might exert antitumor effects.
Properties
Molecular Formula |
C40H51N3O4 |
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Molecular Weight |
637.8 g/mol |
IUPAC Name |
[2-[[(E)-2-methylbut-2-enoyl]amino]-1-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C40H51N3O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-36(45)47-35(28-42-40(46)29(3)5-2)32-27-34(44)39-37-31(25-26-41-39)30-22-20-21-23-33(30)43-38(32)37/h5,12-13,20-23,25-27,35H,4,6-11,14-19,24,28H2,1-3H3,(H,42,46)/b13-12+,29-5+ |
InChI Key |
FHZKLFIPDDMQDJ-CTYVZSGPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(CNC(=O)/C(=C/C)/C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CNC(=O)C(=CC)C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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